3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride
Overview
Description
“3,3’-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride” is a chemical compound with the molecular formula C12H10ClF2N . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3,3’-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .
Physical and Chemical Properties Analysis
The molecular weight of “3,3’-Difluoro[1,1’-biphenyl]-4-ylamine hydrochloride” is 241.66 . It should be stored in a dry room at normal temperature .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Mode of Action
If it indeed targets Dihydroorotate dehydrogenase, it may inhibit the enzyme’s activity, thereby affecting pyrimidine synthesis .
Biochemical Pathways
The potential inhibition of Dihydroorotate dehydrogenase by 3,3’-Difluoro[1,1’-biphenyl]-4-ylamine Hydrochloride could affect the pyrimidine synthesis pathway . Pyrimidines are essential components of nucleic acids, and their disruption can have downstream effects on DNA and RNA synthesis and function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If it inhibits Dihydroorotate dehydrogenase, it could potentially disrupt nucleic acid synthesis, affecting cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3,3’-Difluoro[1,1’-biphenyl]-4-ylamine Hydrochloride .
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N.ClH/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9;/h1-7H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZUYQSPWUPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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